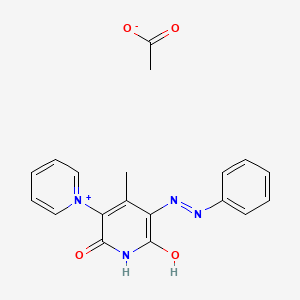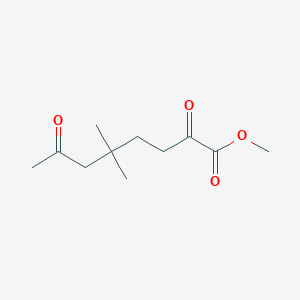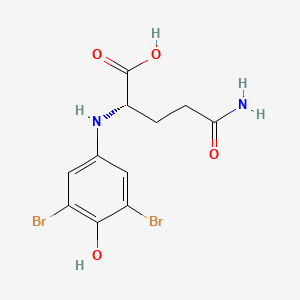
N~2~-(3,5-Dibromo-4-hydroxyphenyl)-L-glutamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(3,5-Dibromo-4-hydroxyphenyl)-L-glutamine is an organic compound that belongs to the class of phenyl derivatives. This compound is characterized by the presence of two bromine atoms and a hydroxyl group attached to a phenyl ring, which is further connected to an L-glutamine moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3,5-Dibromo-4-hydroxyphenyl)-L-glutamine typically involves the bromination of a hydroxyphenyl precursor followed by coupling with L-glutamine. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of N2-(3,5-Dibromo-4-hydroxyphenyl)-L-glutamine can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the compound. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~-(3,5-Dibromo-4-hydroxyphenyl)-L-glutamine undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The bromine atoms can be reduced to form a debrominated product.
Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN~3~) or thiourea.
Major Products
Oxidation: Quinone derivatives.
Reduction: Debrominated phenyl derivatives.
Substitution: Amino or thiol-substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N~2~-(3,5-Dibromo-4-hydroxyphenyl)-L-glutamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways and interactions with proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N2-(3,5-Dibromo-4-hydroxyphenyl)-L-glutamine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms and hydroxyl group play a crucial role in binding to these targets, leading to the modulation of various biochemical pathways. The compound may exert its effects through the inhibition of enzyme activity or the activation of signaling pathways, ultimately influencing cellular functions and responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3,5-Dibromo-4-hydroxyphenyl)-2,6-dimethylbenzamide
- 2-(3,5-Dibromo-4-hydroxyphenyl)imidazo[4,5-f][1,10]phenanthrolinoruthenium(II) complexes
- 3-(3,5-Dibromo-4-hydroxy-benzoyl)-2-ethyl-benzofuran-6-sulfonic acid
Uniqueness
N~2~-(3,5-Dibromo-4-hydroxyphenyl)-L-glutamine is unique due to its specific combination of a dibromo-hydroxyphenyl group with an L-glutamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
72143-27-2 |
|---|---|
Molekularformel |
C11H12Br2N2O4 |
Molekulargewicht |
396.03 g/mol |
IUPAC-Name |
(2S)-5-amino-2-(3,5-dibromo-4-hydroxyanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C11H12Br2N2O4/c12-6-3-5(4-7(13)10(6)17)15-8(11(18)19)1-2-9(14)16/h3-4,8,15,17H,1-2H2,(H2,14,16)(H,18,19)/t8-/m0/s1 |
InChI-Schlüssel |
CSFWNRXHGZAQPM-QMMMGPOBSA-N |
Isomerische SMILES |
C1=C(C=C(C(=C1Br)O)Br)N[C@@H](CCC(=O)N)C(=O)O |
Kanonische SMILES |
C1=C(C=C(C(=C1Br)O)Br)NC(CCC(=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenesulfonic acid, 3-[[3-methoxy-4-[[[[2-methoxy-5-methyl-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-, disodium salt](/img/structure/B14478943.png)
![8,8-Dimethylbicyclo[4.2.0]octan-2-one](/img/structure/B14478951.png)
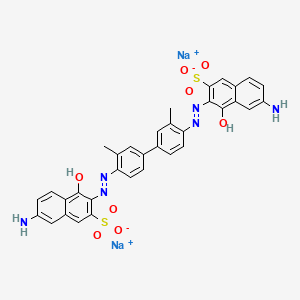
![(1,2,5-Oxadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone]](/img/structure/B14478964.png)
![{[Chloro(dimethyl)silyl]methyl}(dimethyl)arsane](/img/structure/B14478966.png)
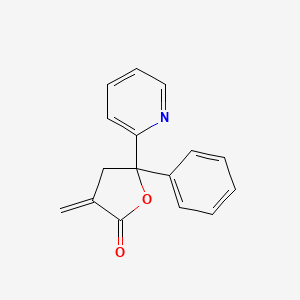
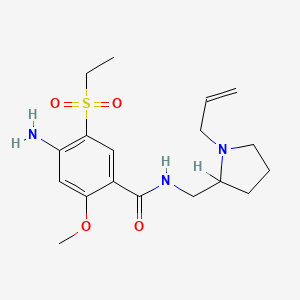
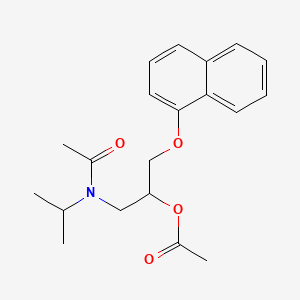
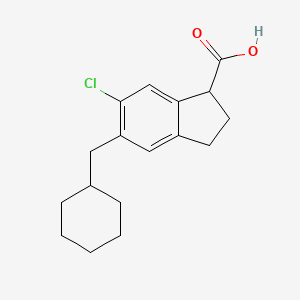
![1,4-Dioctyl-1,4-diazoniabicyclo[2.2.2]octane;bromide](/img/structure/B14478992.png)

